

17-epi-Testosterone-d3 CAS number and molecular formula

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Compound of Interest

Compound Name: 17-epi-Testosterone-d3

CAS No.: 171199-96-5

Cat. No.: B116756

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An In-Depth Technical Guide to **17-epi-Testosterone-d3** in Analytical Endocrinology and Anti-Doping

Executive Summary

17-epi-Testosterone-d3 (17 α -Testosterone-d3) is a stable isotope-labeled (SIL) internal standard fundamental to modern analytical endocrinology, forensic toxicology, and sports anti-doping programs. By serving as the isotopic analog to endogenous epitestosterone, it enables highly precise Isotope Dilution Mass Spectrometry (IDMS). This whitepaper details the physicochemical properties of **17-epi-Testosterone-d3**, the mechanistic causality behind its use in gas chromatography-tandem mass spectrometry (GC-MS/MS), and provides field-validated protocols for steroid profiling.

Chemical Identity and Physicochemical Specifications

17-epi-Testosterone-d3 is the deuterated isomer of testosterone, differing only in the spatial arrangement of the hydroxyl group at the C-17 position (α -orientation instead of β -orientation)

and the incorporation of three deuterium atoms[1].

Table 1: Physicochemical Properties of **17-epi-Testosterone-d3**

Property	Specification
Chemical Name	(17 α)-17-Hydroxyandrost-4-en-3-one-d3
CAS Number	171199-96-5[1]
Molecular Formula	C19H25D3O2[1]
Molecular Weight	291.44 g/mol [1]
Isotopic Labeling	16,16,17-d3 (Deuterium enrichment >98%)
Primary Application	Internal standard for GC-MS/MS and LC-MS/MS quantification

The Mechanistic Role in the T/E Ratio and Anti-Doping

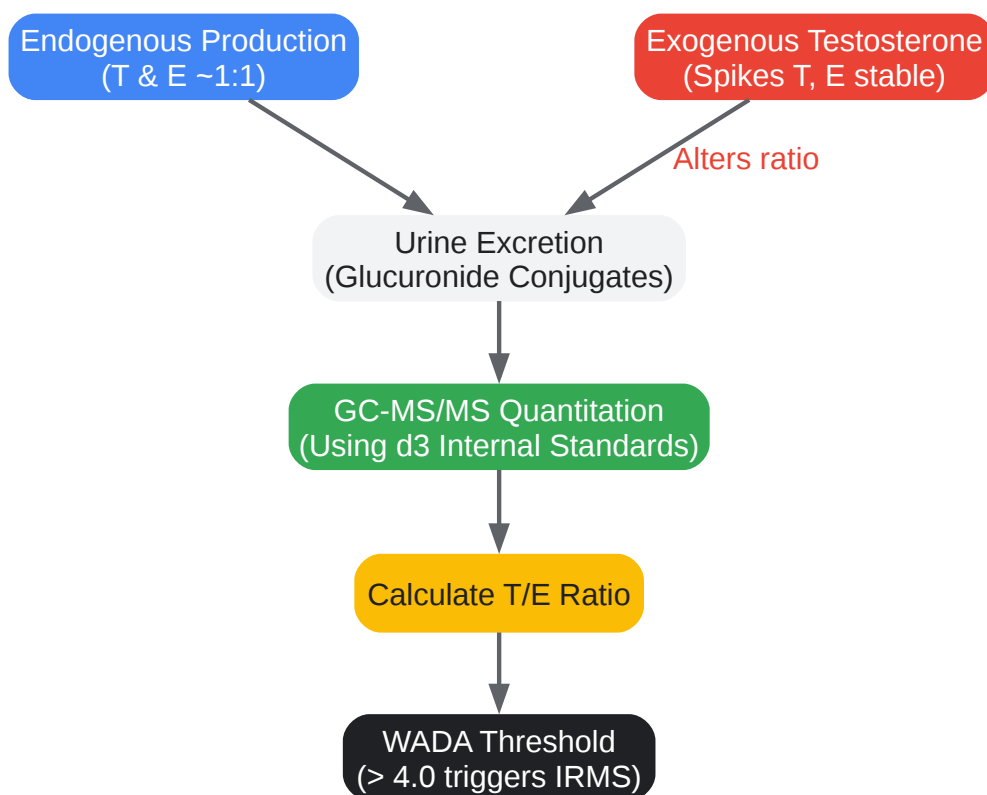
In human physiology, testosterone (T) and epitestosterone (E) are excreted in urine at a relatively stable ratio of approximately 1:1[2]. Epitestosterone acts as an endogenous reference compound (ERC). When an athlete administers exogenous testosterone, urinary T levels spike while E levels remain stable or are suppressed, drastically elevating the T/E ratio[3].

The World Anti-Doping Agency (WADA) utilizes a T/E ratio threshold of 4.0[3]. Any sample exceeding this threshold triggers mandatory, high-resolution Isotope Ratio Mass Spectrometry (IRMS) to definitively prove the synthetic origin of the testosterone.

Why Deuterium Labeling is Non-Negotiable

Quantifying the T/E ratio requires absolute precision. **17-epi-Testosterone-d3** is spiked into the biological matrix prior to any sample preparation. Because the d3-analog shares the exact physicochemical properties of native epitestosterone, it perfectly mimics the analyte's behavior during extraction, derivatization, and chromatography. Most critically, it co-elutes with native epitestosterone in the MS source. This co-elution ensures that both molecules experience

identical matrix suppression or enhancement (ion quenching), allowing the ratio of their signals to remain absolute and self-correcting[4].



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Diagnostic logic of the T/E ratio in anti-doping control using GC-MS/MS.

Validated Experimental Protocols: Steroid Profiling

Steroids are excreted in urine primarily as water-soluble glucuronide conjugates[1]. To analyze them via GC-MS/MS, they must be enzymatically cleaved into free steroids, extracted, and chemically derivatized to enhance volatility and thermal stability.

Protocol 1: Enzymatic Hydrolysis and Liquid-Liquid Extraction (LLE)

Causality Check: β -glucuronidase from *E. coli* is specifically chosen over snail-derived enzymes (e.g., *Helix pomatia*) because it lacks sulfatase and steroid-converting side activities, preventing the artifactual conversion of other steroids into testosterone.

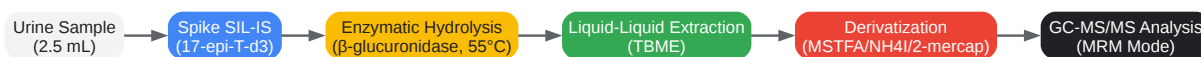
- Sample Aliquoting: Transfer 2.5 mL of human urine into a silanized glass tube.
- IS Spiking: Spike the sample with 50 μ L of an internal standard mixture containing **17-epi-Testosterone-d3** and Testosterone-d3 (final concentration \sim 10 ng/mL)[3].
- Buffering: Add 1 mL of 0.2 M sodium phosphate buffer (pH 7.0) to optimize the enzymatic environment.
- Hydrolysis: Add 50 μ L of *E. coli* β -glucuronidase. Incubate in a water bath at 55°C for 1 hour.
- Alkalinization: Post-incubation, add 200 mg of a solid buffer mixture (sodium bicarbonate/sodium carbonate, 1:2 w/w) to raise the pH to \sim 9.5. Reasoning: This deprotonates matrix interferences, keeping them in the aqueous phase during extraction.
- Extraction: Add 6 mL of tert-butyl-methyl ether (TBME). Vortex for 5 minutes, then centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle nitrogen stream at 35°C.

Protocol 2: Derivatization for GC-MS/MS

Causality Check: Free steroids exhibit poor peak shape and thermal degradation in GC. We use MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form bis-O-TMS derivatives. Ammonium iodide (NH₄I) is added as a thermodynamic catalyst to ensure the enolization of sterically hindered ketones (like the C-3 ketone). 2-mercaptoethanol is added as a reducing agent to prevent the formation of free iodine, which would otherwise oxidize and destroy the steroids.

- Reagent Preparation: Prepare a fresh mixture of MSTFA / NH₄I / 2-mercaptoethanol in a 1000:2:6 (v/w/v) ratio.
- Reaction: Add 50 μ L of the derivatization mixture to the dried steroid extract.
- Incubation: Seal the tube and heat at 60°C for 20 minutes.

- **Self-Validation Check:** The protocol's success is validated by monitoring the ratio of androsterone-mono-TMS to androsterone-bis-TMS in the MS data. A complete reaction yields >98% bis-TMS.



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Step-by-step sample preparation workflow for urinary steroid profiling.

Instrumental Analysis: GC-MS/MS Parameters

Following derivatization, the samples are subjected to GC-MS/MS. The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, utilizing electron ionization (EI) at 70 eV.

The derivatized **17-epi-Testosterone-d3** (bis-TMS) yields a molecular ion [M]⁺ at m/z 435, shifted by 3 mass units from the native epitestosterone-bis-TMS (m/z 432)[5].

Table 2: Diagnostic MRM Transitions for T/E Ratio Quantification[5]

Analyte (bis-TMS derivative)	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Epitestosterone	432.0	209.0	327.0	16 - 22
17-epi-Testosterone-d3 (IS)	435.0	209.0	330.0	15 - 20
Testosterone	432.0	209.0	327.0	16 - 22
Testosterone-d3 (IS)	435.0	209.0	330.0	15 - 20

Note: The m/z 209 fragment is a highly stable cleavage product of the D-ring and the TMS ether, common to both the native and deuterated species, making it an excellent quantifier ion

when paired with the intact precursor.

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